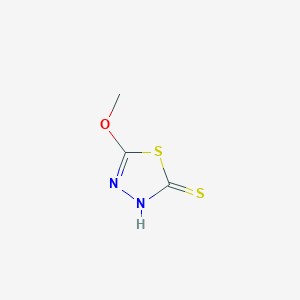

5-Metoxi-1,3,4-tiadiazol-2-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C3H4N2OS2 and its molecular weight is 148.2. The purity is usually 95%.

BenchChem offers high-quality 5-Methoxy-1,3,4-thiadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1,3,4-thiadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antifúngica

5-Metoxi-1,3,4-tiadiazol-2-tiol ha demostrado propiedades antifúngicas prometedoras. Los investigadores han evaluado su eficacia contra varios patógenos fúngicos, incluidos Gibberella zeae, Botryosphaeria dothidea, Phomopsis sp., Phytophthora infestans y Thanatephorus cucumeris. La actividad antifúngica del compuesto podría tener aplicaciones prácticas en agricultura, farmacéutica y protección ambiental .

Desarrollo de Pesticidas

Debido a su estructura química única, this compound se ha explorado como un posible pesticida. Los investigadores investigan su efectividad en el control de plagas y enfermedades de las plantas. Su modo de acción y selectividad lo convierten en un candidato interesante para el manejo de plagas sostenible .

Estudios de Inhibición Enzimática

Este compuesto ha sido estudiado como un inhibidor de enzimas específicas. Los investigadores han explorado su interacción con enzimas involucradas en varios procesos biológicos. Comprender sus efectos inhibitorios puede conducir al desarrollo de nuevos agentes terapéuticos .

Síntesis de Tintes Azo

This compound sirve como un bloque de construcción en la síntesis de tintes azo. Estos tintes encuentran aplicaciones en textiles, cosméticos y otras industrias. La parte única que contiene azufre del compuesto contribuye al color y la estabilidad de estos tintes .

Antibióticos de Cefalosporina

Curiosamente, este compuesto se ha incorporado a la síntesis de antibióticos de cefalosporina. Las cefalosporinas son esenciales en el tratamiento de infecciones bacterianas. Los investigadores exploran el potencial de las cefalosporinas derivadas de this compound para mejorar la actividad antibacteriana .

Espectroscopia Raman Mejorada por Superficie (SERS)

Los investigadores han investigado el comportamiento de adsorción de this compound en nanocoloides de plata. Comprender su interacción con las superficies metálicas es crucial para aplicaciones en SERS. El papel del compuesto en la mejora de las señales Raman proporciona información para el desarrollo de sensores y la detección de trazas .

Safety and Hazards

This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

While specific future directions for 5-Methoxy-1,3,4-thiadiazole-2-thiol are not mentioned, 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and are being explored for various applications .

Mecanismo De Acción

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been found to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

For instance, they can disrupt DNA replication processes, which can inhibit the growth of both bacterial and cancer cells .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can lead to the inhibition of cell growth and proliferation, affecting various downstream effects.

Result of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This inhibition can lead to the cessation of cell growth and proliferation.

Action Environment

They can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Análisis Bioquímico

Biochemical Properties

It is known that thiadiazole derivatives have shown potential as anticancer agents . The 1,3,4-substituted-thiadiazole moiety plays a significant role in bonding and hydrophobic interaction with key amino acid residues .

Cellular Effects

5-Methoxy-1,3,4-thiadiazole-2-thiol has shown cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .

Molecular Mechanism

Molecular modeling studies have spotlighted the anchoring role of 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 132-133 degrees Celsius .

Propiedades

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c1-6-2-4-5-3(7)8-2/h1H3,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUILDQPKPPMCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=S)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-90-0 |

Source

|

| Record name | 5-methoxy-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2486406.png)

![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)

![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)